Pradefovir is a liver-targeted prodrug of 9-(2-phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir. [] Developed using HepDirect technology, it is designed to deliver adefovir specifically to the liver, increasing its efficacy against hepatitis B virus (HBV) while potentially minimizing systemic exposure and related toxicity. [, ]
Pradefovir belongs to the class of cyclic 1-aryl-1,3-propanyl prodrugs and is primarily investigated for its antiviral activity against HBV. []
Pradefovir undergoes metabolic activation primarily in the liver by the cytochrome P450 enzyme CYP3A4. [, , ] This enzymatic conversion leads to the cleavage of the prodrug moiety, releasing the active metabolite PMEA (adefovir). [, , ] The specific chemical transformations involved in this activation process require further investigation.
Pradefovir itself is inactive but exerts its antiviral effect through its active metabolite, PMEA (adefovir). [] PMEA acts as a nucleoside analogue that inhibits HBV DNA polymerase. [, ] Upon phosphorylation to its active diphosphate form, PMEA competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into viral DNA. [] This incorporation terminates viral DNA chain elongation, effectively inhibiting HBV replication. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: